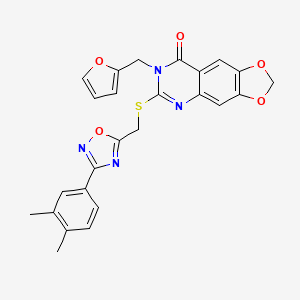

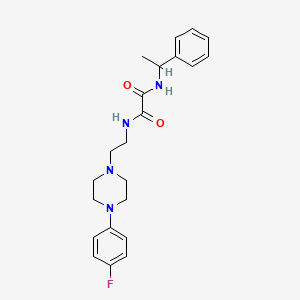

3-(4-甲氧基苯基)-1-(4-(甲基磺酰基)哌啶-1-基)丙酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives, which are structurally related to the compound of interest, involves the reaction of substituted benzhydryl chlorides with 4-(3-(piperidin-4-yl)propyl)piperidine. This is followed by N-sulfonation with sulfonyl chlorides in the presence of dry methylene dichloride and triethylamine. The synthesized compounds are characterized using 1H-NMR, IR, and elemental analysis to confirm their structure .

Molecular Structure Analysis

The molecular structure of related compounds, such as the (4-piperidin-1-yl)-phenyl sulfonamides, is crucial for their biological activity. In these compounds, the presence of a sulfonamide group and specific substitutions on the phenyl ring are key determinants of their interaction with biological targets, such as the human beta(3)-adrenergic receptor. The structure-activity relationship studies indicate that the nature of substitutions on the benzhydryl and sulfonamide rings influences the antibacterial activity .

Chemical Reactions Analysis

The addition-rearrangement reactions of 3,4-dihydro-2-methoxy-5-methyl-2H-pyran with arylsulfonyl isocyanates lead to the formation of functionalized 2-piperidones. These reactions proceed with high yield and result in separable trans/cis mixtures. The reactivity of the compounds is influenced by the nature of the sulfonyl isocyanates used, with phenoxysulfonyl and alkoxysulfonyl isocyanates providing analogous results . Additionally, the fission of activated carbon-nitrogen and carbon-sulfur bonds can lead to the formation of phenyl vinyl sulfone, which reacts with hydroxyl ions under specific conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds are influenced by their molecular structure. The presence of sulfonyl and piperidinyl groups can affect properties such as solubility, melting point, and reactivity. The antimicrobial activity of the synthesized compounds is evaluated in vitro, indicating that certain derivatives exhibit significant potent activities against bacterial and fungal pathogens of tomato plants . The selectivity and potency of the (4-piperidin-1-yl)-phenyl sulfonamides as human beta(3) agonists are also determined by their molecular structure, with specific N-alkyl substitutions enhancing beta(3) potency while maintaining selectivity .

科学研究应用

药理学特性

研究的一个领域集中在合成和评估苯甲酰胺衍生物,包括类似于3-(4-甲氧基苯基)-1-(4-(甲磺酰基)哌啶-1-基)丙酮的结构,作为选择性5-羟色胺4 (5-HT4)受体激动剂。这些化合物已被研究其加速胃排空和增加排便频率的潜力,表明可能在治疗胃肠道疾病中应用。例如,一种被鉴定为4-氨基-N-[1-[3-(苄磺酰基)丙基]哌啶-4-基甲基]-5-氯-2-甲氧基苯甲酰胺的化合物显示出作为一种新型促动力剂的潜力,对上消化道和下消化道均有影响,而不会产生与5-HT3和多巴胺D2受体结合亲和力相关的显著副作用(Sonda et al., 2004)。

化学合成和多形性

在化学合成领域,已进行了关于控制类似芳基化合物固体制剂的多形性的研究。例如,作为选择性EML4-ALK融合蛋白抑制剂开发的化合物ASP3026展示出五种多形性和一种水合物形式。通过精心控制结晶过程参数,特别是温度,选择了最稳定的多形性进行开发,展示了在制药制造中多形性控制的重要性(Takeguchi et al., 2015)。

抗微生物应用

另一项研究展示了筛选化学库以识别能够选择性杀灭细菌持久者的化合物,这是治疗细菌感染中的重大挑战。一种与感兴趣化合物结构类似的化合物被发现将持久者恢复为对抗生素敏感状态,因此可能提供一种新方法来根除持久性细菌感染,而不影响正常抗生素敏感细胞(Kim et al., 2011)。

属性

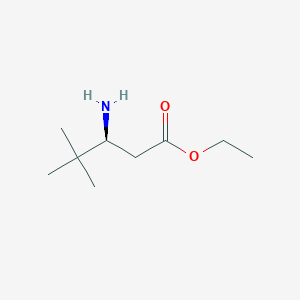

IUPAC Name |

3-(4-methoxyphenyl)-1-(4-methylsulfonylpiperidin-1-yl)propan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO4S/c1-21-14-6-3-13(4-7-14)5-8-16(18)17-11-9-15(10-12-17)22(2,19)20/h3-4,6-7,15H,5,8-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKHYHLRPIBALKF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCC(=O)N2CCC(CC2)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Methoxyphenyl)-1-(4-(methylsulfonyl)piperidin-1-yl)propan-1-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-((3-chlorophenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2499500.png)

![N-(4-methylthiazol-2-yl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2499504.png)

![5-((Benzyloxy)carbonyl)-5-azaspiro[2.4]heptane-1-carboxylic acid](/img/structure/B2499506.png)

![2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2499511.png)